molecular formula C20H21Cl2NO4 B1666977 Biclofibrate CAS No. 54063-27-3

Biclofibrate

Numéro de catalogue B1666977
Numéro CAS: 54063-27-3
Poids moléculaire: 410.3 g/mol
Clé InChI: JAXUFJQVMKFWNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Biclofibrate is a fibrate derivative with antilipidemic activity.

Applications De Recherche Scientifique

Biclofibrate's Role in Reducing Systemic Inflammation

Research demonstrates that biclofibrate, a peroxisome proliferator-activated receptor alpha agonist, significantly reduces systemic inflammation markers. This effect is independent of its influence on lipid and glucose metabolism, suggesting a direct action on inflammatory pathways, which can be crucial for cardiovascular disease prevention in high-risk patients (Belfort et al., 2010).

Therapeutic Effect in Neonates with Jaundice

Clofibrate has been shown to have a therapeutic effect on neonates with hyperbilirubinemia. It acts as a glucuronosyl transferase inducer, promoting the elimination of bilirubin, which is beneficial in managing neonatal jaundice (Mohammadzadeh et al., 2005).

Improvement of Drug Release Characteristics

Biclofibrate has been used in studies to enhance the release characteristics of poorly soluble drugs. Mesoporous silica-based dosage forms, for example, have been investigated to improve the absorption of such drugs, using biclofibrate as a model drug (Dressman et al., 2016).

Effect on Retinal Neurodegeneration in Diabetes

Fenofibric acid, an active metabolite of biclofibrate, has shown potential in preventing retinal neurodegeneration in diabetic mice models. This suggests that biclofibrate could play a role in neuroprotection and the management of diabetic retinopathy (Bogdanov et al., 2014).

Interaction with the Hepatic Acute Phase Response in Brain Injury

Biclofibrate's role in modulating the hepatic acute phase response following brain injury has been studied. Fenofibrate, a PPAR-α activator, exhibits anti-inflammatory effects and influences leukocyte recruitment to the injured brain, providing insight into its potential therapeutic application in neuroprotection (Losey et al., 2015).

Impact on Lipid and Glucose Levels in Hypercholesterolemic Mice

A study assessing the effects of biclofibrate and Schisandrae Fructus pulp on serum/hepatic lipid levels and liver function in mice demonstrated that biclofibrate effectively reduces triglycerides and cholesterol levels, suggesting its utility in treating hyperlipidemia (Zhu et al., 2015).

Role in Primary Biliary Cholangitis Treatment

Long-term treatment of primary biliary cholangitis with fenofibrate, in combination with ursodeoxycholic acid, has shown improvements in biochemical markers. This suggests biclofibrate's potential as adjunctive therapy in primary biliary cholangitis (Hegade et al., 2016).

Use in Pharmacokinetic Studies

Biclofibrate has been employed in pharmacokinetic studies to optimize drug delivery systems, particularly for drugs with poor water solubility. Its use helps in evaluating the efficiency of drug delivery systems in improving oral bioavailability (Bahloul et al., 2018).

Propriétés

Numéro CAS

54063-27-3

Nom du produit

Biclofibrate

Formule moléculaire

C20H21Cl2NO4

Poids moléculaire

410.3 g/mol

Nom IUPAC

(1-methylpyrrolidin-2-yl)methyl 2,2-bis(4-chlorophenoxy)acetate

InChI

InChI=1S/C20H21Cl2NO4/c1-23-12-2-3-16(23)13-25-19(24)20(26-17-8-4-14(21)5-9-17)27-18-10-6-15(22)7-11-18/h4-11,16,20H,2-3,12-13H2,1H3

Clé InChI

JAXUFJQVMKFWNB-UHFFFAOYSA-N

SMILES

CN1CCCC1COC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

SMILES canonique

CN1CCCC1COC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Biclofibrate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biclofibrate
Reactant of Route 2
Reactant of Route 2
Biclofibrate
Reactant of Route 3
Reactant of Route 3
Biclofibrate
Reactant of Route 4
Reactant of Route 4
Biclofibrate
Reactant of Route 5
Reactant of Route 5
Biclofibrate
Reactant of Route 6
Biclofibrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.